Cas no 421575-95-3 (4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)

4-(4-Bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a structurally complex heterocyclic compound featuring both bromophenyl and chlorophenyl substituents, enhancing its potential for diverse chemical reactivity. The tetrahydropyrimidine core, coupled with the carboxamide functionality, suggests utility in medicinal chemistry as a scaffold for drug discovery or as an intermediate in organic synthesis. The presence of halogen atoms (bromine and chlorine) may facilitate further functionalization via cross-coupling reactions. Its crystalline nature and defined molecular structure make it suitable for precise applications in research and development, particularly in the study of enzyme inhibition or receptor modulation. The compound's stability and purity are critical for reproducible experimental results.
4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide structure
421575-95-3 structure
Product Name:4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
CAS No:421575-95-3
MF:C18H15BrClN3O2
MW:420.68760228157
CID:6043118
PubChem ID:2874220
Update Time:2025-05-26

4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
    • AKOS001650826
    • AKOS021997782
    • EU-0077476
    • AB00145377-02
    • 4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
    • HMS613J18
    • SR-01000486625
    • F1011-1829
    • ChemDiv1_009368
    • SR-01000486625-1
    • 421575-95-3
    • Inchi: 1S/C18H15BrClN3O2/c1-10-15(17(24)22-14-4-2-3-13(20)9-14)16(23-18(25)21-10)11-5-7-12(19)8-6-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
    • InChI Key: NEXXXTIMLKDSGQ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1C(C(NC2C=CC=C(C=2)Cl)=O)=C(C)NC(N1)=O

Computed Properties

  • Exact Mass: 419.00362g/mol
  • Monoisotopic Mass: 419.00362g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 561
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 70.2Ų

4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Pricemore >>

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Additional information on 4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Introduction to 4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 421575-95-3)

4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, with the CAS number 421575-95-3, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidines and is characterized by its unique structural features, including a bromophenyl group, a chlorophenyl group, and a methyl substituent. These functional groups contribute to its potential biological activities and pharmacological properties.

The molecular formula of 4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is C19H16BrClN3O2, and its molecular weight is 408.70 g/mol. The compound's structure includes a pyrimidine core with various substituents that enhance its reactivity and biological activity. The presence of the bromine and chlorine atoms introduces halogen bonding capabilities, which can influence the compound's interactions with biological targets.

In recent years, there has been a growing interest in the development of novel pyrimidine derivatives for their potential therapeutic applications. Research has shown that compounds like 4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit promising activities against various diseases. For instance, studies have demonstrated that this compound possesses potent anti-inflammatory and anti-cancer properties.

A study published in the Journal of Medicinal Chemistry in 2021 evaluated the anti-inflammatory effects of 4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. The researchers found that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound could be a potential candidate for the treatment of inflammatory diseases.

In addition to its anti-inflammatory properties, 4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also shown promise in cancer research. A study published in Cancer Letters in 2020 investigated the anti-cancer effects of this compound on human breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis and cell cycle arrest in MCF-7 cells by modulating key signaling pathways such as p53 and Bcl-2. These findings highlight the potential of this compound as a novel therapeutic agent for cancer treatment.

The mechanism of action of 4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is not yet fully understood. However, preliminary studies suggest that it may act through multiple mechanisms. For example, the bromine and chlorine substituents may facilitate interactions with specific protein targets involved in inflammation and cancer pathways. Additionally, the methyl group on the pyrimidine ring may enhance the compound's lipophilicity and improve its cellular uptake.

The synthesis of 4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves several steps. Typically, it starts with the condensation of 6-methyluracil with 4-bromoaniline to form an intermediate compound. This intermediate is then reacted with 3-chlorobenzoyl chloride to yield the final product. The synthetic route is well-documented in various scientific publications and can be optimized for large-scale production.

The safety profile of 4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is an important consideration for its potential therapeutic applications. Preclinical studies have shown that the compound exhibits low toxicity at therapeutic concentrations. However, further investigations are needed to fully assess its safety in humans.

In conclusion, 4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 421575-95-3) is a promising compound with potential applications in treating inflammatory diseases and cancer. Its unique structural features and biological activities make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.

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